molecular formula C11H14N2O5 B1214878 5-Vinyl-2'-deoxyuridine CAS No. 55520-67-7

5-Vinyl-2'-deoxyuridine

Cat. No.: B1214878
CAS No.: 55520-67-7
M. Wt: 254.24 g/mol
InChI Key: YAAQOXBNCODRSI-DJLDLDEBSA-N
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Description

5-Vinyl-2’-deoxyuridine is a synthetic analog of thymidine, a nucleoside that is a building block of DNA. This compound has garnered significant interest due to its potential applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It is known for its ability to incorporate into DNA during replication, making it a valuable tool for studying DNA synthesis and cell proliferation.

Mechanism of Action

Target of Action

The primary target of 5-Vinyl-2’-deoxyuridine is the DNA in the cells. It is incorporated into the DNA during the S-phase of the cell cycle . The compound acts as a replacement for thymidine, a natural analog, in the DNA .

Mode of Action

5-Vinyl-2’-deoxyuridine interacts with its target, the DNA, by incorporating itself into the replicating DNA . This results in vinyl-functionalized DNA . The compound’s interaction with its target leads to changes in the DNA structure, which can be detected and used for various research and therapeutic applications .

Biochemical Pathways

The biochemical pathway affected by 5-Vinyl-2’-deoxyuridine involves the synthesis of DNA. The compound is used to measure de novo DNA synthesis during the S-phase of the cell cycle . The downstream effects of this pathway include changes in the DNA structure, which can affect the function and behavior of the cells .

Pharmacokinetics

It is known that the compound is cell permeable , which allows it to enter the cells and interact with the DNA

Result of Action

The result of the action of 5-Vinyl-2’-deoxyuridine is the creation of vinyl-functionalized DNA . This modified DNA can be detected via specific techniques, allowing researchers to monitor DNA synthesis . The molecular and cellular effects of the compound’s action are dependent on the specific context and application.

Action Environment

The action, efficacy, and stability of 5-Vinyl-2’-deoxyuridine can be influenced by various environmental factors. For instance, the compound is stable under ambient temperature for short term exposure (up to 1 week cumulative), but it is recommended to be stored at -20 °C . Furthermore, the compound’s solubility in DMSO and methanol can affect its distribution and action in the cellular environment.

Future Directions

The combination of VdU and PINK represents a novel and promising DNA-templated “click” approach for cancer treatment via selective induction of DNA damage . This method is an attractive tool for the visualization of genomic DNA in cells with full spatiotemporal control by the use of visible light as a reaction trigger .

Biochemical Analysis

Biochemical Properties

5-Vinyl-2’-deoxyuridine plays a crucial role in biochemical reactions, particularly in the context of DNA synthesis. It can be used as a substitute for thymidine during the S-phase of the cell cycle, allowing researchers to monitor DNA replication. The compound is cell-permeable and integrates into replicating DNA, where it can be detected using bioorthogonal chemistry techniques such as alkene-tetrazine ligation 5-Vinyl-2’-deoxyuridine interacts with various enzymes and proteins involved in DNA replication, including DNA polymerases, which incorporate it into the DNA strand in place of thymidine .

Cellular Effects

The incorporation of 5-Vinyl-2’-deoxyuridine into cellular DNA has several effects on cellular processes. It influences cell function by allowing the visualization of DNA synthesis and replication dynamics. In HeLa cells, for example, 5-Vinyl-2’-deoxyuridine has been used to label newly synthesized DNA, enabling researchers to study cell division and DNA replication with high spatial and temporal resolution . This compound can also impact cell signaling pathways and gene expression by altering the DNA structure and its interactions with regulatory proteins .

Molecular Mechanism

At the molecular level, 5-Vinyl-2’-deoxyuridine exerts its effects through its incorporation into DNA. Once integrated, it can participate in bioorthogonal reactions, such as the inverse electron-demand Diels-Alder (IEDDA) ligation with tetrazines . This reaction allows for the specific labeling of DNA with fluorescent or biotinylated probes, facilitating the study of DNA dynamics and interactions. The presence of the vinyl group in 5-Vinyl-2’-deoxyuridine also enables unique binding interactions with biomolecules, potentially affecting enzyme activity and gene expression .

Temporal Effects in Laboratory Settings

The effects of 5-Vinyl-2’-deoxyuridine can change over time in laboratory settings. The compound is relatively stable when stored at -20°C, with a shelf life of up to 12 months . Its stability can be affected by exposure to ambient temperatures for extended periods. In vitro studies have shown that 5-Vinyl-2’-deoxyuridine can be incorporated into DNA during cell division, and its effects on cellular function can be observed over multiple cell cycles . Long-term studies in vivo have indicated that the compound can persist in the DNA of dividing cells, allowing for extended monitoring of DNA synthesis and cellular processes .

Dosage Effects in Animal Models

The effects of 5-Vinyl-2’-deoxyuridine vary with different dosages in animal models. At lower doses, the compound can be effectively incorporated into DNA without causing significant toxicity . At higher doses, it may exhibit toxic effects, potentially disrupting normal cellular functions and leading to adverse outcomes. Studies in animal models have shown that the compound can be used to monitor DNA synthesis and cell proliferation, but careful dosage control is necessary to avoid toxicity .

Metabolic Pathways

5-Vinyl-2’-deoxyuridine is involved in metabolic pathways related to DNA synthesis and repair. It is phosphorylated by cellular kinases to form its active triphosphate form, which is then incorporated into DNA by DNA polymerases . The compound can also interact with other enzymes involved in nucleotide metabolism, potentially affecting metabolic flux and the levels of various metabolites .

Transport and Distribution

Within cells, 5-Vinyl-2’-deoxyuridine is transported and distributed through mechanisms similar to those of natural nucleosides. It is taken up by nucleoside transporters and incorporated into DNA during replication . The compound’s distribution within tissues can be influenced by its interactions with binding proteins and transporters, affecting its localization and accumulation in specific cellular compartments .

Subcellular Localization

The subcellular localization of 5-Vinyl-2’-deoxyuridine is primarily within the nucleus, where it is incorporated into replicating DNA . Its activity and function can be influenced by targeting signals and post-translational modifications that direct it to specific nuclear compartments or organelles. This localization is crucial for its role in monitoring DNA synthesis and studying cellular processes at the subcellular level .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Vinyl-2’-deoxyuridine typically involves the palladium-catalyzed C-H olefination of uridine or deoxyuridine. This method provides an efficient and environmentally friendly approach to producing C5-alkene modified uracil/uridine-containing derivatives . The reaction is carried out under oxidative conditions, often using palladium acetate as the catalyst and a suitable oxidant such as copper(II) acetate .

Industrial Production Methods

While specific industrial production methods for 5-Vinyl-2’-deoxyuridine are not extensively documented, the palladium-catalyzed C-H olefination method mentioned above is scalable and can be adapted for larger-scale production. This method’s efficiency and atom economy make it suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

5-Vinyl-2’-deoxyuridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various cycloadducts and conjugates that can be used for further biological studies and applications .

Properties

IUPAC Name

5-ethenyl-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O5/c1-2-6-4-13(11(17)12-10(6)16)9-3-7(15)8(5-14)18-9/h2,4,7-9,14-15H,1,3,5H2,(H,12,16,17)/t7-,8+,9+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAAQOXBNCODRSI-DJLDLDEBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10970866
Record name 1-(2-Deoxypentofuranosyl)-5-ethenyl-4-hydroxypyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10970866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55520-67-7
Record name 5-Vinyl-2′-deoxyuridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55520-67-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Vinyl-2'-deoxyuridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055520677
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(2-Deoxypentofuranosyl)-5-ethenyl-4-hydroxypyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10970866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-VINYLDEOXYURIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87V72AT994
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

ANone: The molecular formula of 5-Vinyl-2'-deoxyuridine is C11H14N2O5. Its molecular weight is 254.24 g/mol.

ANone: While specific spectroscopic data is not provided in the provided research articles, this compound's structure has been confirmed by X-ray crystallography. [] This technique provides valuable information about the compound's three-dimensional structure and atomic arrangement.

ANone: Research indicates that the incorporation of this compound into oligonucleotides does not induce significant structural changes or compromise the stability of the DNA helix. [] This finding is supported by circular dichroism (CD) and melting temperature (Tm) measurements. [] Additionally, the phosphodiester backbone of oligonucleotides containing this compound demonstrates resistance to hydrolysis, further suggesting its compatibility with DNA structure. []

ANone: Yes, this compound serves as a valuable tool in bioorthogonal click chemistry reactions, particularly the inverse electron demand Diels-Alder (IEDDA) reaction. [, , , ] This reaction allows for the selective and efficient labeling of VdU-modified DNA with tetrazine-conjugated probes. [, ] The VdU-tetrazine reaction is rapid and orthogonal to other commonly used bioorthogonal reactions, expanding its utility in bioconjugation applications. []

ANone: Studies have shown that modifications to the 5-vinyl group can significantly impact the antiviral activity of this compound analogs. For example, replacing the vinyl group with a 2-bromovinyl group resulted in (E)-5-(2-Bromovinyl)-2'-deoxyuridine (E-BrVUdR), a compound exhibiting significantly higher potency against herpes simplex virus (HSV) compared to this compound. [, ] In contrast, the Z-isomer of BrVUdR displayed substantially reduced activity, highlighting the importance of stereochemistry in antiviral potency. [, ]

ANone: Research has shown that the C-5 substituent in 2'-deoxyuridine analogs plays a crucial role in determining their cytotoxic activity. [] Specifically, the presence of a 5-(1-hydroxy-2,2-diiodoethyl) substituent was found to impart significant cytotoxicity, comparable to the chemotherapeutic drug melphalan. []

ANone: Research suggests that this compound and its iodohydrin derivatives exhibit a high affinity for the nucleoside transport system in murine erythrocytes. [] This finding indicates that these compounds are likely good permeants of cell membranes and can be effectively transported into cells. []

ANone: While this compound itself shows moderate antiviral activity, its analogs have demonstrated promising antiviral effects. For instance, (E)-5-(2-Bromovinyl)-2'-deoxyuridine (E-BrVUdR) exhibited potent activity against both HSV-1 and HSV-2. [, ] Additionally, a 5-(1-cyanamido-2-iodoethyl)-2'-deoxyuridine analog displayed potent anti-HSV-1 activity, comparable to acyclovir, and even showed efficacy against a thymidine kinase-deficient strain of HSV-1. []

ANone: The incorporation of this compound into DNA can be visualized using various techniques that leverage its reactivity in click chemistry. For instance, reaction with a fluorescent tetrazine probe via the inverse electron demand Diels-Alder reaction allows for the fluorescent labeling and detection of VdU-modified DNA. [, ] This method has been successfully employed for imaging cellular DNA synthesis. [, ]

ANone: The synthesis of this compound marked a significant milestone, opening up avenues for investigating its biological properties. [] Subsequent research led to the discovery of its antiviral activity, particularly against herpesviruses. [] The development of (E)-5-(2-Bromovinyl)-2'-deoxyuridine (E-BrVUdR) as a highly potent anti-herpes agent further highlighted the therapeutic potential of this class of compounds. [, ] More recently, the utilization of this compound in bioorthogonal click chemistry reactions has expanded its applications in DNA labeling and bioconjugation strategies. [, , , ]

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